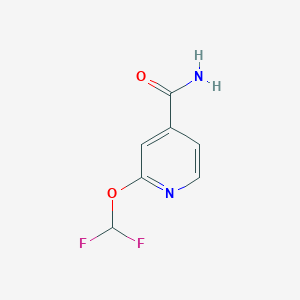
2-(Difluoromethoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)isonicotinamide is a chemical compound with the molecular formula C7H6F2N2O2 It is characterized by the presence of a difluoromethoxy group attached to an isonicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)isonicotinamide typically involves the reaction of isonicotinamide with difluoromethoxy reagents. One common method includes the use of difluoromethyl ether and isonicotinamide under controlled conditions to achieve the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isonicotinamide derivatives.
Scientific Research Applications
2-(Difluoromethoxy)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)isonicotinamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules . Detailed studies on its binding affinity and specificity are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Isonicotinamide: Shares the isonicotinamide backbone but lacks the difluoromethoxy group.
Difluoromethoxylated Ketones: Compounds with similar difluoromethoxy groups but different core structures.
Uniqueness: 2-(Difluoromethoxy)isonicotinamide is unique due to the presence of both the difluoromethoxy group and the isonicotinamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits set it apart from other similar compounds .
Properties
Molecular Formula |
C7H6F2N2O2 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)13-5-3-4(6(10)12)1-2-11-5/h1-3,7H,(H2,10,12) |
InChI Key |
LEHLAUXBSNTNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















